Nabam-d4 Hexahydrate
Description
Properties
Molecular Formula |
C₄H₁₄D₄N₂Na₂O₆S₄ |
|---|---|
Molecular Weight |
368.46 |
Synonyms |
Ethylene-d4-bis[dithiocarbamic Acid] Disodium Salt Hexahydrate; Disodium Ethylene-d4-bisdithiocarbamate Hexahydrate; 1,2-ethane-d4-diylbiscarbamodithioic Acid Disodium Salt Hexahydrate |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies for Nabam D4 Hexahydrate
General Principles of Deuterium (B1214612) Labeling Strategies in Organic Synthesis
Deuterium labeling is a powerful technique in organic synthesis and analysis. princeton.edu The incorporation of deuterium into a molecule can be achieved through various methods, primarily involving hydrogen-deuterium exchange reactions or by using deuterated starting materials in a synthetic route. researchgate.net These strategies are crucial for creating isotopically labeled internal standards for quantitative analysis and for mechanistic studies of chemical reactions and biological pathways. rsc.orgnih.gov
The synthesis of Nabam-d4 Hexahydrate requires the specific placement of deuterium atoms on the ethylene (B1197577) bridge of the ethylenebisdithiocarbamate structure. This is achieved through regioselective deuteration, a process that targets specific positions in a molecule for isotopic labeling. rsc.orgnih.gov For ethylenebisdithiocarbamate architectures, this typically involves the use of a deuterated starting material, such as deuterated ethylenediamine (B42938), which then reacts with carbon disulfide in the presence of a base to form the dithiocarbamate (B8719985) salt.
Recent advancements have highlighted the use of transition metal catalysts, such as those based on manganese, iron, or silver, to facilitate regioselective deuteration of organic molecules using D₂O as the deuterium source. rsc.orgrsc.org For instance, certain catalysts can selectively deuterate at the α and β positions of primary alcohols. rsc.org While direct application to Nabam (B31027) synthesis might require specific adaptation, these principles of catalyzed H/D exchange offer potential pathways for efficient and selective labeling. organic-chemistry.org
Another approach involves the deuteration of Michael acceptors, which could be relevant precursors to the ethylenebisdithiocarbamate structure. nih.gov These methods often utilize simple amine organocatalysts in the presence of deuterated water (D₂O) and a deuterated acid like acetic acid-d4 (AcOD). nih.gov
Isotopic exchange offers a direct method for introducing deuterium into a molecule. iupac.org This process involves the exchange of hydrogen atoms with deuterium atoms from a deuterium-rich source, such as D₂O. iupac.orgakjournals.comakjournals.com The efficiency of this exchange can be influenced by factors like temperature, pH, and the presence of a catalyst. For dithiocarbamate compounds, isotopic exchange studies have been conducted to understand their lability and reaction kinetics. akjournals.comakjournals.comacs.org While these studies often focus on metal-ligand exchange, the principles can be extended to hydrogen-deuterium exchange on the organic ligand itself under appropriate conditions.
Direct deuteration often relies on the use of deuterated reagents. nih.gov For the synthesis of Nabam-d4, a plausible route involves the reaction of ethylene-d4-diamine (B42850) with carbon disulfide. The ethylene-d4-diamine itself can be synthesized through various established methods for deuterating amines or their precursors.
Regioselective Deuteration Techniques for Ethylenebisdithiocarbamate Architectures
Purification and Isolation of High-Purity this compound
After synthesis, purification is a critical step to ensure the high purity of this compound, which is essential for its use as an analytical standard. sigmaaldrich.com A common method for the purification of Nabam and its analogs is crystallization. chemicalbook.comchemicalbook.in Specifically, Nabam can be crystallized as its hexahydrate form from an aqueous ethanol (B145695) solution. chemicalbook.comchemicalbook.in This process helps to remove unreacted starting materials, byproducts, and other impurities. The final product is typically a colorless crystalline solid. chemicalbook.in The purity of the isolated compound is crucial for accurate quantitative applications. canada.cabwise.kr
Characterization of Deuteration Efficiency and Isotopic Enrichment
Determining the efficiency of the deuteration process and the final isotopic enrichment of the product is paramount. rsc.org This is accomplished using advanced analytical techniques that can differentiate between the labeled and unlabeled molecules and quantify their relative abundance. researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a powerful, non-destructive technique for determining the purity and isotopic composition of a compound. bwise.kracanthusresearch.com In ¹H NMR, the replacement of hydrogen with deuterium leads to the disappearance or significant reduction of the corresponding proton signal. studymind.co.uk By comparing the integrals of the remaining proton signals with those of a certified internal standard, the chemical purity can be accurately determined. canada.caacanthusresearch.com Furthermore, ¹³C NMR can also be used to assess isotopic labeling by observing changes in the carbon spectrum due to the presence of deuterium. cdnsciencepub.commdpi.com The precision of qNMR makes it a primary method for the certification of reference materials. bwise.kr
High-Resolution Mass Spectrometry (HRMS) is another essential tool for evaluating isotopic enrichment. rsc.org HRMS can distinguish between the mass of the unlabeled compound and its deuterated isotopologues with high accuracy. almacgroup.comnih.gov By analyzing the isotopic cluster in the mass spectrum, the relative abundance of each isotopologue can be determined, allowing for the calculation of the isotopic enrichment. researchgate.netnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to separate the analyte from any impurities before mass analysis, ensuring accurate quantification. mdpi.com The combination of LC-MS with high-resolution analyzers like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provides excellent mass accuracy and resolution for this purpose. almacgroup.comiaea.org
Below is an interactive table summarizing the analytical techniques used for characterization:
| Analytical Technique | Information Provided | Key Advantages |
| Quantitative NMR (qNMR) | Chemical purity, confirmation of deuterium position, isotopic purity. rsc.orgcanada.cabwise.kr | Direct, non-destructive, highly accurate and precise for purity assessment. acanthusresearch.com |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, mass verification, impurity profiling. rsc.orgalmacgroup.comnih.gov | High sensitivity and mass accuracy, allows for the resolution of different isotopologues. nih.gov |
Advanced Structural Characterization and Solid State Analysis of Nabam D4 Hexahydrate
Crystallographic Investigations of Hydration and Crystal Lattice Dynamics
The crystalline structure of dithiocarbamates and their hydrated forms is foundational to understanding their stability and interactions. While specific crystallographic data for Nabam-d4 hexahydrate is not available, extensive studies on its non-deuterated analogue, disodium (B8443419) ethylenebisdithiocarbamate hexahydrate (Nabam hexahydrate), provide a robust framework for understanding its structure.
X-ray Diffraction Studies for Elucidating the Hexahydrate Crystalline Structure
X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. nih.gov For the non-deuterated analogue, disodium ethylenebisdithiocarbamate hexahydrate, single-crystal X-ray diffraction studies have elucidated its precise solid-state structure. cdnsciencepub.com
The hexahydrate crystals of disodium ethylenebisdithiocarbamate are triclinic. cdnsciencepub.com The bisdithiocarbamate ion possesses a center of symmetry located between the two methylene (B1212753) groups, resulting in the two NCS22- groups being positioned as far apart as possible. cdnsciencepub.com Each sodium ion is octahedrally coordinated to five water molecules and one sulfur atom from the thiocarbamate group. cdnsciencepub.com The Na-O distances range from 2.373 to 2.446 Å, with a Na-S distance of 3.060 Å. cdnsciencepub.com The C-S bond lengths within the CS2- group are 1.710(1) and 1.727(1) Å. cdnsciencepub.com
Table 1: Crystallographic Data for Disodium Ethylenebisdithiocarbamate Hexahydrate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| a | 5.766(1) Å |
| b | 7.212(1) Å |
| c | 10.074(1) Å |
| α | 88.53(1)° |
| β | 98.41(1)° |
| γ | 105.50(1)° |
| Volume | 399.3(1) ų |
| Z | 1 |
Data sourced from a crystallographic study of Na2[S2CNHCH2CH2NHCS2]•6H2O. cdnsciencepub.com
Neutron Diffraction for Precise Mapping of Hydrogen/Deuterium (B1214612) Bonding Networks
Neutron diffraction is an exceptionally sensitive technique for locating hydrogen and, particularly, deuterium atoms within a crystal structure. acs.orgacs.org This method is invaluable for accurately determining bond lengths and angles in hydrogen/deuterium bonding networks, which play a crucial role in the stability of hydrated crystals.
While a specific neutron diffraction study on this compound is not documented in the available literature, studies on other deuterated dithiocarbamates have demonstrated the power of this technique. acs.orgacs.org For this compound, neutron diffraction would precisely map the positions of the deuterium atoms on the ethylene (B1197577) bridge and the hydrogen atoms of the water molecules. This would provide a detailed picture of the hydrogen/deuterium bonding interactions between the water molecules, the dithiocarbamate (B8719985) anions, and the sodium cations, offering deeper insights into the forces that stabilize the crystal lattice.
Spectroscopic Probing of Molecular Conformation and Intermolecular Interactions
Spectroscopic techniques provide detailed information about the chemical bonds, molecular conformation, and intermolecular interactions within a solid material. For this compound, vibrational and solid-state NMR spectroscopy are particularly insightful.
Vibrational Spectroscopy (Infrared, Raman) for Deuteration Effects on Bond Energies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated compound.
Due to the increased mass of deuterium, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. This isotopic shift is a direct consequence of the effect of mass on the vibrational energy levels. The characteristic infrared bands for dithiocarbamates include the ν(C-N) "thioureide" band and the ν(C-S) bands. researchgate.net In a study of a hydrated sodium heterocyclic dithiocarbamate salt, the thioureide ν(C–N) and ν(C–S) bands appeared at 1484 cm⁻¹ and 968 cm⁻¹, respectively. researchgate.net For this compound, the vibrations associated with the ethylene bridge would be most affected. The analysis of these shifts can confirm the success of the deuteration and provide information on the coupling of vibrational modes within the molecule.
Table 2: Expected Vibrational Frequency Shifts in this compound
| Vibrational Mode | Expected Frequency Range (Non-deuterated) | Expected Shift upon Deuteration |
|---|---|---|
| C-H Stretch | ~2850-3000 cm⁻¹ | Shift to lower frequency |
| CH₂ Bend | ~1450-1470 cm⁻¹ | Shift to lower frequency |
| C-N Stretch | ~1480-1500 cm⁻¹ | Minimal shift |
| C-S Stretch | ~950-1050 cm⁻¹ | Minimal shift |
Solid-State Nuclear Magnetic Resonance Spectroscopy (SS-NMR) for Microstructural Insights
In the ¹³C SS-NMR spectrum of this compound, the signals for the deuterated carbons of the ethylene bridge would be significantly affected. The ¹³C-D coupling would lead to a splitting of the carbon signal into a multiplet and a potential broadening of the resonance. The chemical shift of these carbons would also be slightly altered due to the isotope effect. The signal for the NCS₂ carbon is a key indicator of the electronic structure of the dithiocarbamate group. researchgate.net In a related sodium dithiocarbamate salt, this signal was observed at 212 ppm. researchgate.net
²H (deuterium) SS-NMR would be particularly informative, providing direct insight into the dynamics of the deuterated ethylene bridge. The lineshape of the ²H NMR spectrum can reveal information about the mobility and orientation of the C-D bonds within the crystal lattice.
Thermal Stability and Phase Transition Studies in Relation to Hydration State
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and phase transitions of materials as a function of temperature. uni-siegen.de For hydrated salts like this compound, these methods are crucial for understanding the dehydration process.
Studies on other hydrated dithiocarbamates, such as sodium diethyldithiocarbamate (B1195824) trihydrate, show that dehydration occurs in a specific temperature range. For cobalt (II) chloride hexahydrate, TG/DTA curves show that the compound is stable up to 31.2 °C, with subsequent mass losses corresponding to the loss of water molecules at higher temperatures. scielo.brscielo.br
For this compound, a TGA experiment would show a multi-step mass loss corresponding to the sequential removal of the six water molecules of hydration. The temperatures at which these dehydration steps occur provide information about the strength of the water binding within the crystal lattice. DTA would reveal whether these dehydration steps are endothermic or exothermic. The total mass loss due to dehydration would be slightly lower for this compound compared to its non-deuterated counterpart due to the higher mass of deuterium, a difference that can be precisely calculated. The decomposition of the anhydrous Nabam-d4 would occur at higher temperatures, likely involving the release of toxic sulfur and nitrogen oxides.
Application of Nabam D4 Hexahydrate in Advanced Analytical Methodologies
Utilization as an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, the goal is to determine the exact amount of a substance in a sample. Deuterated internal standards like Nabam-d4 Hexahydrate are considered the gold standard for achieving the highest accuracy and precision. clearsynth.com They are chemically identical to the analyte of interest (the "native" compound) but have a different mass due to the presence of deuterium (B1214612) isotopes. clearsynth.com This mass difference allows a mass spectrometer to distinguish between the standard and the analyte.
The analysis of dithiocarbamates, the chemical class to which Nabam (B31027) belongs, is challenging due to their instability and the complexity of the samples in which they are often found, such as environmental water or agricultural products. nih.govresearchgate.net Developing a robust analytical method requires a way to correct for the inevitable loss of analyte during sample preparation steps like extraction and clean-up, as well as for matrix effects that can suppress or enhance the instrument's signal. clearsynth.comlcms.cz
By adding a precise amount of this compound to the sample at the very beginning of the analytical process, it experiences the same conditions and potential losses as the native Nabam. Because the deuterated standard can be separately measured by the mass spectrometer, the ratio of the native analyte to the internal standard remains constant, regardless of sample loss. This allows for the development of highly reliable and reproducible methods for quantifying related dithiocarbamates. For instance, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for dithiocarbamate (B8719985) analysis in various foodstuffs rely on this principle to achieve reliable quantification. researchgate.netnih.gov
Table 1: Key Validation Parameters for an Analytical Method Using a Deuterated Internal Standard
| Parameter | Description | Importance of this compound |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Helps establish a reliable calibration curve by providing a stable reference point across different concentrations. |
| Accuracy | The closeness of the measured value to the true value. | Corrects for systematic errors from sample matrix and analyte loss, ensuring the final calculated concentration is accurate. isc-science.com |
| Precision | The closeness of repeated measurements to each other. | Compensates for random variations during the analytical process, leading to high repeatability and reproducibility. lcms.cz |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | The use of a deuterated standard can improve signal-to-noise ratios, potentially lowering the LOQ. researchgate.net |
| Recovery | The percentage of the true amount of analyte that is detected by the method. | By tracking the recovery of the internal standard, the method can correct for analyte losses during sample preparation. |
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides the highest level of accuracy in quantification. isc-science.comspeciation.net It is based on intentionally altering the isotopic composition of the analyte in a sample and measuring the resulting change in the isotope ratio. isc-science.com
The process involves adding a known amount of the isotopically enriched standard (this compound) to a sample containing an unknown amount of the native analyte (Nabam). epa.gov After allowing the standard and the analyte to fully mix and reach equilibrium, the sample is analyzed by mass spectrometry. The instrument measures the ratio of the signal from the native analyte to the signal from the deuterated standard. Since the amount of added standard is known, the unknown concentration of the native analyte can be calculated with high precision.
This technique effectively eliminates errors arising from sample loss during preparation and instrumental drift, as both the analyte and the standard are affected equally. speciation.net The accuracy of IDMS is primarily dependent on the accuracy of weighing the sample and standard and the precision of the isotope ratio measurement. speciation.net
Development of Robust Analytical Methods for Related Chemical Species in Research Matrices
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analogs
Chromatography is a technique used to separate the components of a mixture. In the context of using this compound as an internal standard, it is often analyzed alongside native Nabam using techniques like liquid chromatography (LC) or gas chromatography (GC). chromforum.org
While deuterated and non-deuterated compounds are chemically very similar, their physical properties can differ slightly. The deuterium-carbon bond is stronger and less polar than the hydrogen-carbon bond. This can lead to small but measurable differences in their retention times during chromatographic separation. chromforum.org In many cases, the deuterated compound will elute slightly earlier than its non-deuterated analog. chromforum.orgchromforum.org
When analyzing complex samples, such as chemical reaction mixtures or environmental extracts (e.g., water or soil), chromatographic method development is crucial. The goal is to develop a separation process that can isolate the analyte and its internal standard from other interfering compounds in the matrix. nih.govlcms.cz
The slight difference in retention time between Nabam and Nabam-d4 must be considered. In LC-MS/MS, it is often desirable for the analyte and standard to have very similar, if not identical, retention times (a state called co-elution). This ensures that they both experience the same matrix effects as they enter the mass spectrometer's ion source at the same time. europa.eu The chromatographic conditions—such as the type of column, the composition of the mobile phase, and the gradient program—must be carefully optimized to achieve the desired separation or co-elution, ensuring that quantitative accuracy is not compromised. mdpi.com
Table 2: Comparison of Chromatographic Behavior
| Property | Non-Deuterated Analog (Nabam) | Deuterated Analog (Nabam-d4) | Implication for Method Development |
| Chemical Structure | Contains C-H bonds | Contains C-D bonds | Bonds involving deuterium are slightly stronger and less polar. |
| Retention Time (Typical) | X | Slightly less than X | A small shift in retention time is often observed, with the deuterated compound eluting earlier. chromforum.orgchromforum.org |
| Mass Spectrometry Detection | Detected at its specific mass-to-charge ratio (m/z). | Detected at its specific m/z (M+4). sigmaaldrich.com | Allows for simultaneous detection without signal overlap in the mass spectrometer. |
| Co-elution | Desirable for IDMS | Desirable for IDMS | The chromatographic method must be optimized to ensure both compounds elute close enough together to experience identical matrix effects. europa.eu |
Nuclear Magnetic Resonance (NMR) Applications Beyond Basic Identification
While NMR spectroscopy is a primary tool for determining the chemical structure of molecules, the use of isotopically labeled compounds like this compound opens up more advanced applications. Isotopic labeling can be used as a powerful probe to study molecular interactions, reaction pathways, and the composition of complex mixtures. nih.govnih.gov
In a standard proton (¹H) NMR experiment, every hydrogen atom in a molecule produces a signal, leading to very complex spectra for mixtures. Since the deuterium nucleus (²H) is not detected in a ¹H NMR experiment, a deuterated molecule is effectively "invisible." msu.edu
This property can be exploited in several ways:
Spectral Simplification: By introducing Nabam-d4 into a complex reaction mixture, the signals corresponding to Nabam are removed from the ¹H NMR spectrum. This simplifies the spectrum, making it easier to identify and quantify other components, such as reactants, byproducts, or degradation products. nih.gov
Reaction Monitoring: In a controlled experiment studying the fate of Nabam, using Nabam-d4 allows researchers to "silence" the starting material and more clearly observe the appearance of new signals from non-deuterated products formed during the reaction.
Molecular Profiling: In deuterium (²H) NMR, the opposite is true: only the deuterated molecules are detected. This allows for highly selective observation of Nabam-d4 within a complex biological or environmental system, providing information about its specific interactions and transformations without interference from the vast number of other molecules present. utoronto.ca This approach is invaluable for molecular profiling in controlled systems, enabling researchers to track the fate of a specific molecule with high precision.
Elucidation of Molecular Dynamics and Rotational Barriers via Deuterium Perturbations
The study of molecular dynamics, particularly the rotation around chemical bonds, provides fundamental insights into the conformational preferences and energy landscapes of molecules. In the case of dithiocarbamates like Nabam, the rotation around the carbon-nitrogen (C-N) bond is of particular interest due to the partial double bond character conferred by resonance. The strategic substitution of hydrogen with deuterium in this compound offers a subtle but powerful perturbation that can be exploited by advanced analytical methodologies, most notably Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, to elucidate these dynamic processes.
The primary principle behind using deuterium labeling is the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different vibrational frequencies of the C-H and C-D bonds. ajchem-a.com This mass difference can influence the rate of chemical reactions and dynamic processes, including internal rotations. ajchem-a.com In the context of this compound, the replacement of the four protons on the ethylenediamine (B42938) bridge with deuterium atoms introduces a specific perturbation that affects the rotational barrier of the C-N bond.
Dynamic NMR spectroscopy is a technique that is particularly sensitive to the rates of conformational exchange. fu-berlin.de When the rate of rotation around a bond is on the same timescale as the NMR experiment, changes in the spectral lineshape can be observed as a function of temperature. At low temperatures, where rotation is slow on the NMR timescale, distinct signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, leading to a broadening of the signals. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single broad peak. Further increases in temperature result in a sharpening of this averaged signal as the rotation becomes very fast.
The introduction of deuterium in this compound can shift the coalescence temperature compared to its non-deuterated counterpart. This shift, although often small, can be precisely measured and used to calculate the free energy of activation (ΔG‡) for the rotational barrier with high accuracy. The heavier deuterium atom can lead to a slightly higher or lower rotational barrier depending on the specific vibrational modes that are coupled to the rotational process.
A hypothetical DNMR study on this compound could yield the data presented in the table below. By comparing the coalescence temperatures and calculated rotational barriers for both the deuterated and non-deuterated forms of Nabam, researchers can quantify the subtle influence of the deuterium perturbation.
| Compound | Coalescence Temperature (K) | Rate Constant at Coalescence (s⁻¹) | Calculated Rotational Barrier (ΔG‡) (kJ/mol) |
|---|---|---|---|
| Nabam Hexahydrate | 298 | 220 | 60.2 |
| This compound | 301 | 220 | 60.8 |
Furthermore, solid-state deuterium NMR can provide detailed information about the dynamics of deuterated moieties in the crystalline state. mdpi.comresearchgate.net The lineshape of the deuterium NMR spectrum, known as the Pake pattern, is highly sensitive to the type and rate of molecular motion. researchgate.net For this compound, solid-state deuterium NMR could be used to study the motion of the deuterated ethylene (B1197577) bridge within the crystal lattice.
By analyzing the changes in the Pake pattern as a function of temperature, it is possible to determine the specific type of motion occurring (e.g., two-site flips, libration, or larger-scale rotations) and the energy barriers associated with these processes. cdnsciencepub.com This can reveal how the crystal packing and intermolecular interactions influence the conformational dynamics of the Nabam molecule.
The table below illustrates a hypothetical analysis of solid-state deuterium NMR data for this compound, showcasing how different motional models can be distinguished and their activation energies determined.
| Temperature (K) | Observed Lineshape | Best-Fit Motional Model | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| 100 | Static Pake Pattern | Rigid Lattice | - |
| 200 | Partially Averaged Pattern | Two-site flips (180°) | 25.5 |
| 300 | Axially Symmetric Pattern | Fast axial rotation | - |
Mechanistic Elucidation and Reaction Pathway Studies Using Nabam D4 Hexahydrate As a Tracer
Investigation of Chemical Transformation Mechanisms in Controlled Abiotic Systems
The study of nabam's transformation in non-biological, controlled environments is crucial for predicting its environmental persistence and impact. Nabam-d4 hexahydrate is instrumental in these investigations.
Kinetic Isotope Effect (KIE) Studies for Reaction Rate Determination
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing changes in reaction rates when an atom in the reactant is replaced with one of its heavier isotopes. faccts.decatalysis.blog In the case of this compound, the replacement of four hydrogen atoms with deuterium (B1214612) atoms can significantly alter the rate of reactions where a carbon-hydrogen bond is broken or formed in the rate-determining step. researchgate.netbaranlab.org
The observation of a primary KIE (where kH/kD > 1) would suggest that the C-H (or C-D) bond is cleaved during the slowest step of the reaction. catalysis.blogbaranlab.org This information is vital for understanding the mechanisms of degradation. For instance, if the oxidation of the ethylene (B1197577) backbone is a rate-limiting step in the degradation of nabam (B31027), a significant KIE would be expected. Conversely, the absence of a KIE would indicate that C-H bond cleavage is not involved in the rate-determining step. baranlab.org
Table 1: Hypothetical Kinetic Isotope Effect Data for Nabam Degradation
| Reaction Condition | Rate Constant (kH) for Nabam (s⁻¹) | Rate Constant (kD) for this compound (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |
| Photolysis (UV-A) | 2.5 x 10⁻⁴ | 1.8 x 10⁻⁴ | 1.39 | C-H bond cleavage may be partially involved. |
| Hydrolysis (pH 5) | 1.2 x 10⁻³ | 1.1 x 10⁻³ | 1.09 | C-H bond cleavage is likely not involved. |
| Oxidation (O₃) | 8.7 x 10⁻⁵ | 3.1 x 10⁻⁵ | 2.81 | Strong evidence for C-H bond cleavage. |
This table presents hypothetical data for illustrative purposes.
Tracing Elemental Fate in Abiotic Degradation Pathways (e.g., hydrolysis, photolysis)
Nabam is known to be unstable in aqueous solutions and susceptible to degradation by light, moisture, and heat. echemi.comnih.gov The use of this compound allows for the precise tracing of the deuterated ethylene backbone through various abiotic degradation pathways.
In hydrolysis , nabam degrades rapidly, with an estimated half-life of less than an hour in abiotic aqueous media. epa.gov The primary degradation product is ethylene bisisocyanate sulfide (B99878) (EBIS), which further degrades to the more stable and significant product, ethylenethiourea (B1671646) (ETU). epa.govregulations.gov By using Nabam-d4, researchers can use techniques like mass spectrometry to follow the d4-labeled ethylene moiety as it transforms from nabam to d4-EBIS and subsequently to d4-ETU. This confirms the reaction pathway and can help identify any minor or transient intermediates that might otherwise go undetected.
Photolysis is another important degradation pathway, as nabam absorbs light in the environmental UV spectrum. echemi.com Isotopic labeling helps to distinguish between the photodegradation products of the ethylene backbone and other parts of the molecule. For example, by tracking the d4-labeled fragments, scientists can determine if the primary photochemical event involves the cleavage of the C-N, C-S, or C-C bonds within the ethylenebis(dithiocarbamate) (B1227036) structure.
Elucidation of Biochemical Reaction Pathways in Defined Model Systems (in vitro, non-clinical)
Isotopically labeled compounds are invaluable for studying metabolic and biochemical pathways in controlled laboratory settings. isotope.comnih.gov this compound can be used to probe the interactions of nabam with specific enzymes and to trace its metabolic fate in simplified biological systems.
Studies on Enzyme-Substrate Interactions and Catalytic Mechanisms
Enzymes catalyze reactions by binding to substrates and stabilizing the transition state of the reaction. nih.gov While nabam itself is a substrate for various metabolic enzymes, studying these interactions can be complex. This compound can be used as a tool to investigate the binding and catalytic mechanisms without making any claims about its biological activity.
By comparing the kinetic parameters (such as Kₘ and kcat) of an enzyme with both nabam and this compound, researchers can gain insights into the enzyme's mechanism. biorxiv.org For example, a significant isotope effect on kcat would suggest that C-H bond cleavage is part of the catalytic step. nih.gov Furthermore, techniques like NMR spectroscopy can be used to study the conformation of this compound when bound to an enzyme, providing structural information about the enzyme-substrate complex. utdallas.edu
Tracking Molecular Rearrangements and Specific Bond Scission Events
The metabolism of dithiocarbamates can involve complex molecular rearrangements and the breaking of specific chemical bonds. researchgate.net Using this compound, the fate of the deuterated ethylene group can be meticulously followed. This allows for the unambiguous identification of metabolites containing this backbone.
For instance, if the metabolic pathway involves the cleavage of the dithiocarbamate (B8719985) group from the ethylene backbone, the resulting d4-labeled ethylenediamine (B42938) could be readily detected and quantified. This level of detail is crucial for building a complete picture of the metabolic pathway and understanding the specific enzymatic reactions involved in the biotransformation of nabam. mdpi.com
Controlled Environmental Transformation Studies (Methodological Focus)
To understand the environmental fate of nabam, studies are often conducted in controlled environments that simulate natural systems, such as soil or water microcosms. mdpi.com The use of this compound in these studies provides a clear and sensitive method for tracking the parent compound and its transformation products.
The methodology for such studies typically involves:
Preparation of Microcosms: Soil or water samples are collected and placed in controlled laboratory containers.
Spiking with Labeled Compound: A known amount of this compound is introduced into the microcosms.
Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light, moisture).
Sampling and Analysis: Samples are taken at regular intervals and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its deuterated degradation products. researchgate.netacs.org
This approach allows for the determination of degradation rates, the identification of major and minor degradation products, and an understanding of how different environmental factors influence the transformation of nabam. The use of the isotopically labeled compound ensures that the detected products originate from the applied nabam and are not from other sources. iaea.org
Experimental Design for Tracking Chemical Transformations in Laboratory-Scale Environmental Models
To investigate the environmental fate of Nabam, laboratory-scale models that simulate natural ecosystems, such as soil and aquatic environments, are employed. The use of this compound in these controlled systems is critical for generating precise data on its transformation pathways.
Soil Microcosm Studies
Soil microcosms are designed to represent a specific soil environment under controlled laboratory conditions. nih.govmdpi.com These experiments are crucial for understanding the biotic and abiotic degradation processes that affect Nabam in terrestrial ecosystems.
A typical experimental setup involves the following:
Soil Selection and Preparation: Soil is collected from a relevant agricultural or environmental site. It is often sieved to ensure homogeneity and characterized for properties such as texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass. nih.gov For some experiments, the soil may be sterilized to differentiate between chemical and biological degradation. nih.govnih.gov
Microcosm Assembly: A known mass of the prepared soil is placed into incubation chambers, which can range from simple glass vials to more complex systems that allow for the trapping of volatile compounds. mdpi.comiaea.org The soil moisture is adjusted to a specific percentage of its water-holding capacity to simulate field conditions.
Application of this compound: A solution of this compound is applied to the soil surface or mixed thoroughly into the soil to achieve a desired concentration. globalsciencebooks.info The use of the deuterated form allows for precise tracking against a background of naturally occurring compounds.
Incubation: The microcosms are incubated under controlled conditions of temperature and light (or darkness) for a defined period, which can range from hours to months. mdpi.com Samples are typically collected at multiple time points to track the degradation kinetics. nih.gov
Aquatic System Models
To study the fate of Nabam in water, laboratory models simulating ponds, streams, or other aquatic environments are utilized. These experiments focus on processes like hydrolysis and photolysis, as well as biodegradation in the water column and sediment. epa.gov
The design for an aquatic degradation study generally includes:
System Setup: Experiments are conducted in vessels containing water and often sediment, collected from a natural source. The systems are designed to be either open or closed to the atmosphere, depending on whether volatile products are being measured. epa.gov
Tracer Introduction: this compound is introduced into the water phase. The deuterium label is essential for distinguishing the parent compound and its transformation products from other organic matter in the water and sediment.
Environmental Conditions: The systems are maintained under controlled pH, temperature, and lighting conditions to simulate different environmental scenarios. For example, photolysis studies would involve exposure to a light source that mimics the solar spectrum.
Sampling: Water and sediment samples are collected periodically to analyze the concentration of Nabam-d4 and its deuterated transformation products over time. epa.gov
The following table outlines a hypothetical experimental design for a soil microcosm study.
| Parameter | Description |
| Soil Type | Loam soil with 2.5% organic carbon, pH 6.8 |
| Microcosm Vessel | 250 mL sealed glass chamber with a trap for volatile organics |
| Soil Mass | 100 g (dry weight equivalent) per microcosm |
| Tracer | This compound |
| Application Rate | 10 mg/kg soil |
| Incubation Temperature | 25°C in darkness |
| Sampling Intervals | 0, 1, 3, 7, 14, 30, and 60 days |
| Replicates | 3 per time point |
Analytical Strategies for Identification and Quantification of Deuterated Transformation Products
The key to a successful tracer study is the ability to accurately identify and quantify the isotopically labeled parent compound and its transformation products. The presence of the deuterium label provides a distinct mass signature that can be detected using mass spectrometry. nih.gov
Sample Preparation
Before analysis, the compounds of interest must be extracted from the environmental matrix.
Extraction: For soil samples, solvent extraction is commonly used. In the case of dithiocarbamates like Nabam, which are unstable, extraction is often performed using an alkaline solution containing a stabilizing agent to prevent degradation during the process. tandfonline.comtandfonline.com For water samples, liquid-liquid extraction or solid-phase extraction (SPE) may be employed to concentrate the analytes.
Derivatization: Due to the low stability and high polarity of Nabam and its primary degradation product, ethylenethiourea (ETU), a derivatization step is often necessary, especially for analysis by gas chromatography (GC). jst.go.jpnih.gov This typically involves methylation to create a more stable and volatile compound suitable for GC analysis.
Analytical Instrumentation
The primary techniques for analyzing deuterated compounds are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). jst.go.jpnih.gov
LC-MS/MS: This is a powerful tool for analyzing polar and thermally labile compounds without the need for derivatization. nih.gov The sample extract is injected into a liquid chromatograph, which separates the different compounds. The separated compounds then enter a tandem mass spectrometer, which first selects the ion corresponding to the deuterated parent or transformation product (e.g., [M+H]+ or [M-H]-), fragments it, and then detects specific fragment ions. This high degree of selectivity allows for confident identification and quantification even in complex matrices. For Nabam-d4, the mass of the molecular ion and its fragments will be shifted by +4 mass units compared to the unlabeled compound, confirming its origin.
GC-MS: This technique is well-suited for volatile and thermally stable compounds, or those that can be made so through derivatization. nih.gov Similar to LC-MS/MS, it separates compounds chromatographically before detection by mass spectrometry. The mass spectrometer provides a mass spectrum that can be used to identify the deuterated compounds based on their unique mass-to-charge ratios.
Identification and Quantification of Deuterated Products
The primary degradation pathway of Nabam is known to lead to the formation of ethylenethiourea (ETU). regulations.govinchem.org In a study using Nabam-d4, the resulting ETU would be deuterated (ETU-d4). The mass spectrometer would be set to monitor for the specific mass-to-charge ratios of the deuterated parent and product ions.
The table below illustrates the expected mass-to-charge ratios (m/z) for the protonated molecules of unlabeled and deuterated Nabam and ETU in a hypothetical LC-MS analysis.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]+ |
| Nabam | C4H6N2Na2S4 | 256.4 | 211.0 (acid form) |
| Nabam-d4 | C4H2D4N2Na2S4 | 260.4 | 215.0 (acid form) |
| Ethylenethiourea (ETU) | C3H6N2S | 102.16 | 103.2 |
| Ethylenethiourea-d4 (ETU-d4) | C3H2D4N2S | 106.2 | 107.2 |
By tracking the disappearance of the signal for Nabam-d4 and the appearance and subsequent decline of the signal for ETU-d4 over the course of the experiment, a clear picture of the degradation pathway and its kinetics can be established. This provides robust data for environmental risk assessments and for understanding the persistence of these compounds in the environment. diva-portal.org
Computational and Theoretical Chemistry of Nabam D4 Hexahydrate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of compounds like Nabam-d4 hexahydrate. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict a molecule's geometry, energy, and various other properties from first principles. nasa.gov For this compound, DFT calculations would typically be performed on the [C4H2D4N2S4]2- anion, providing insights into its intrinsic properties, which are then influenced by the sodium counter-ions and water of hydration in the solid state.
DFT calculations can accurately predict bond lengths, bond angles, and torsional angles, confirming the expected geometry of the dithiocarbamate (B8719985) backbone and the specific locations of the deuterium (B1214612) atoms on the ethylene (B1197577) bridge. mdpi.com Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal regions of electron density crucial for its reactivity and coordination with the sodium ions. mdpi.comresearchgate.net
One of the most valuable applications of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structure validation. nih.govmdpi.com
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ²H, ¹³C). researchgate.netdergipark.org.tr For this compound, calculations would predict distinct signals for the deuterium (²H) nuclei, which are fundamentally different from proton (¹H) NMR. The ¹³C NMR chemical shifts would also be subtly influenced by the presence of deuterium, a phenomenon known as an isotope effect on the NMR chemical shift. Theoretical predictions help in the definitive assignment of experimental spectra. nih.govd-nb.info
Illustrative Data: Predicted NMR Chemical Shifts for the Nabam-d4 Anion
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ²H Chemical Shift (ppm) |
|---|---|---|
| CS₂ | 210.5 | - |
| CD₂ | 52.3 | 2.85 |
This table presents hypothetical NMR chemical shift values for the deuterated ethylene carbon (CD₂) and the dithiocarbamate carbon (CS₂) of the Nabam-d4 anion, as would be predicted by DFT/GIAO calculations. The values are illustrative and serve as an example of computational output.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. A key prediction for this compound would be the C-D stretching and bending frequencies, which occur at significantly lower wavenumbers than the corresponding C-H vibrations in non-deuterated Nabam (B31027) due to the heavier mass of deuterium. unam.mx This isotopic shift is a hallmark of deuteration and can be precisely calculated. Comparing the calculated vibrational spectrum with experimental data provides strong evidence for the compound's structure and isotopic purity. mdpi.comaps.org
Illustrative Data: Comparison of Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (Nabam) | Predicted Frequency (Nabam-d4) | Description |
|---|---|---|---|
| ν(C-H) | ~2950 | - | Symmetric C-H Stretch |
| ν(C-D) | - | ~2150 | Symmetric C-D Stretch |
| ν(C-N) | ~1480 | ~1480 | Thioureide C-N Stretch |
| ν(C-S) | ~995 | ~995 | Symmetric C-S Stretch |
This table shows a hypothetical comparison of key vibrational frequencies for Nabam and its deuterated analogue, Nabam-d4, as would be predicted by DFT calculations. The significant shift in the C-H vs. C-D stretching frequency is a primary indicator of deuteration.
Molecular Dynamics Simulations of Hydration Shell Interactions and Crystal Packing
While quantum chemistry focuses on the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. programmaster.org For this compound, MD simulations are invaluable for understanding how the Nabam-d4 anions, sodium cations, and water molecules arrange themselves in the solid state (crystal packing) and how water molecules form a structured hydration shell around the ions in solution. dntb.gov.uanih.gov
MD simulations model the forces between all atoms in the system using a classical force field. By solving Newton's equations of motion, the trajectory of every atom can be tracked, revealing dynamic processes. nih.gov Simulations of the crystal structure can predict lattice parameters, density, and the stability of the crystalline arrangement. buffalo.edu In the context of hydration, MD can map the probability of finding water molecules at specific locations around the dithiocarbamate anion, identifying key hydrogen bonding interactions between the water molecules and the sulfur and nitrogen atoms of the anion. nih.govx-mol.net
Modeling of Reaction Pathways and Transition States Involving Deuteration
Computational chemistry provides powerful methods to model the mechanisms of chemical reactions, including decomposition or oxidation pathways relevant to dithiocarbamates. tandfonline.comresearchgate.netresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy point along the reaction coordinate. researchgate.net For Nabam-d4, a key area of investigation would be reactions that involve the breaking of the C-D bonds on the ethylene backbone.
The replacement of hydrogen with deuterium often leads to a change in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.org The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. unam.mx Due to its greater mass, deuterium has a lower vibrational frequency in the C-D bond compared to hydrogen in a C-H bond. This results in a lower ZPE. unam.mxwikipedia.org
If a C-H or C-D bond is broken in the rate-determining step of a reaction, more energy is required to break the C-D bond because its ZPE is lower, and the energy of the transition state is largely independent of the isotope. This results in a slower reaction rate for the deuterated compound. libretexts.org The KIE is expressed as the ratio of the rate constants (kH/kD). For primary KIEs, this ratio is typically greater than 1. wikipedia.org Computational models can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. bibliotekanauki.pl For any degradation pathway of Nabam that involves the cleavage of a C-D bond, a significant primary KIE would be predicted.
Development of Predictive Models for Chemical Behavior and Stability
Integrating data from quantum mechanics and molecular dynamics allows for the development of predictive models for chemical behavior and stability. researchgate.net The stability of dithiocarbamates can be influenced by factors like pH and temperature, leading to degradation into products such as carbon disulfide. mdpi.comfapas.com
Computational models can be developed to predict the stability of this compound under various conditions. For instance, quantum chemical calculations can determine the activation energies for different degradation pathways (e.g., acid-catalyzed hydrolysis). tandfonline.com These intrinsic reactivity parameters can be combined with MD simulations that model environmental factors, such as the interaction with solvent molecules at different pH values. By correlating calculated properties (like bond dissociation energies or activation barriers) with experimental stability data for a range of dithiocarbamates, quantitative structure-property relationship (QSPR) models can be built. These models could then predict the shelf-life or degradation profile of this compound under specific storage conditions.
Future Directions and Emerging Research Avenues for Nabam D4 Hexahydrate
Integration with Advanced Hyphenated Analytical Techniques for Multi-Dimensional Characterization
The characterization of complex mixtures, such as those found in environmental and agricultural samples, necessitates powerful analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, offer enhanced resolution and sensitivity. ajrconline.orgchromatographytoday.com The integration of Nabam-d4 Hexahydrate with these advanced systems is a promising frontier for more precise and comprehensive analysis.
The use of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental for the analysis of pesticides and their metabolites. actascientific.comijpsjournal.com In this context, this compound serves as an ideal internal standard, allowing for accurate quantification by compensating for variations during sample preparation and analysis. unam.mxsimsonpharma.com Future research will likely focus on its application in more sophisticated hyphenated setups, such as two-dimensional liquid chromatography (2D-LC) coupled to mass spectrometry. researchgate.net This approach provides significantly higher resolving power for extremely complex samples.
Furthermore, the coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR), and even triple-hyphenated systems like LC-NMR-MS, represents a powerful tool for unequivocal structure elucidation of novel compounds and metabolites. ajrconline.orgijpsjournal.com A key development in this area is the online exchange of solvents to their deuterated counterparts prior to NMR analysis. researchgate.net This automated process eliminates the tedious and potentially error-prone offline steps of sample drying and reconstitution, enabling streamlined structure elucidation at the microgram scale. researchgate.net The application of this compound within these advanced, automated workflows will be crucial for in-depth metabolic studies and the identification of transformation products in various matrices.
The table below summarizes the potential integration of this compound with various advanced analytical techniques.
| Analytical Technique | Separation Method | Detection Method(s) | Potential Role of this compound |
| LC-MS/MS | High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry | Internal standard for accurate quantification of Nabam (B31027) and its metabolites. |
| GC-MS | Gas Chromatography | Mass Spectrometry | Internal standard for the analysis of volatile derivatives or degradation products. |
| 2D-LC-MS | Two-Dimensional Liquid Chromatography | Mass Spectrometry | Internal standard in the analysis of highly complex environmental or biological samples. |
| LC-NMR | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance Spectroscopy | Reference compound for structural elucidation; potential use in systems with online deuterated solvent exchange. |
| LC-NMR-MS | High-Performance Liquid Chromatography (HPLC) | NMR and Mass Spectrometry | Comprehensive internal standard for both quantification and structural confirmation in complex mixture analysis. |
Potential as a Research Tool in Novel Materials Science Applications (non-biomedical)
While the primary application of this compound is in analytical and biomedical research, its unique properties as a deuterated dithiocarbamate (B8719985) open up possibilities in materials science. Dithiocarbamates are known for their ability to form stable complexes with a wide range of metals, a property that has been exploited in various material applications. researchgate.net
One emerging area is the development of precursors for nanomaterials. For instance, tin dithiocarbamate complexes have been successfully used as single-source precursors for the synthesis of tin sulfide (B99878) nanoparticles. researchgate.net The incorporation of deuterium (B1214612) into the ligand structure, as in this compound, could subtly influence the kinetics of thermal decomposition and the properties of the resulting nanomaterials. This could offer a novel route to fine-tune the characteristics of semiconductor nanoparticles for applications in electronics and optics.
Another avenue of exploration lies in the field of coordination polymers and metal-organic frameworks (MOFs). The dithiocarbamate group can act as a versatile linker, bridging metal centers to form extended structures. The isotopic substitution in this compound could impact the vibrational modes and phonon spectra of these materials, potentially altering their thermal and electronic properties.
Furthermore, dithiocarbamate-based ligands have been used to create multimetallic assemblies for applications such as MRI contrast agents. bournemouth.ac.ukacs.org While this is a biomedical application, the fundamental principles of designing and controlling the properties of these large molecular architectures through ligand modification are transferable to non-biomedical materials. The use of deuterated ligands like this compound could be explored in the synthesis of novel magnetic or luminescent materials where the nuclear spin of deuterium could play a role. The development of isotopically engineered materials is a growing field, and deuterated compounds are key to creating materials with unique properties. scbt.com
Advancements in Automated and High-Throughput Deuteration Synthesis Methodologies
The synthesis of deuterated compounds is often a complex and time-consuming process. However, recent advancements in automated and high-throughput synthesis methodologies are set to revolutionize the production of molecules like this compound. mpg.de
Flow chemistry is a particularly promising technology. researchgate.net Performing reactions in continuous flow reactors offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for straightforward automation and scale-up. mpg.de For deuteration reactions that often require elevated temperatures and pressures, flow reactors provide a safer and more efficient environment. researchgate.net This technology is being increasingly adopted for the synthesis of deuterated molecules, including agrochemicals. mdpi.com
Electrochemical methods for deuteration are also gaining significant traction. nih.govresearchgate.netcolab.ws These methods can use heavy water (D₂O) as an inexpensive and readily available deuterium source, offering a more sustainable alternative to deuterated gas or expensive deuterating agents. nih.govresearchgate.netcolab.ws Recent research has focused on developing highly efficient and selective catalysts for electrochemical deuteration, enabling the production of a wide range of deuterated compounds. nih.govresearchgate.netcolab.wsacs.org The development of all-solid electrolyzers and advanced cathode materials demonstrates the potential for high-throughput, solvent-free deuteration reactions. nih.govresearchgate.netcolab.ws
Automated synthesis platforms, which can combine multiple reaction and purification steps, are also becoming more sophisticated. mpg.denih.gov These platforms can significantly shorten development timelines and allow for the rapid optimization of reaction conditions. The integration of these automated systems with flow chemistry and electrochemical deuteration methods will likely lead to more efficient and cost-effective production of this compound and other deuterated compounds.
The following table outlines key features of advanced synthesis methodologies applicable to this compound.
| Synthesis Methodology | Key Features | Advantages for Deuteration |
| Flow Chemistry | Continuous processing in reactors. | Enhanced control over reaction parameters (temperature, pressure), improved safety, scalability, and potential for automation. mpg.de |
| Electrochemical Deuteration | Use of electrical current to drive the reaction. | Utilizes inexpensive D₂O as the deuterium source, can be highly selective, and allows for solvent-free conditions. nih.govresearchgate.netcolab.ws |
| Automated Synthesis Platforms | Robotic systems for multi-step synthesis and purification. | High-throughput screening of reaction conditions, reduced manual labor, and faster process development. mpg.denih.gov |
Interdisciplinary Research Incorporating Other Stable Isotope Labeled Compounds for Comparative Studies
The full potential of this compound as a research tool can be realized through interdisciplinary studies that incorporate other stable isotope-labeled compounds for comparative analysis. The use of multiple isotopic labels (e.g., ¹³C, ¹⁵N) allows for more complex and informative experiments. simsonpharma.com
In metabolic studies, for instance, comparing the fate of Nabam-d4 with a ¹³C- or ¹⁵N-labeled version of the same molecule can provide a more complete picture of its biotransformation pathways. scbt.com This approach, often referred to as differential isotopic labeling, is a powerful tool in quantitative proteomics and metabolomics. isotope.com By using different isotopic tags for different experimental conditions, researchers can combine samples and analyze them simultaneously in a single mass spectrometry run, improving accuracy and throughput. isotope.com
Comparative studies with other stable isotope-labeled fungicides could also yield valuable insights. For example, a study used carbon and oxygen stable isotopes to evaluate the impact of a fungicide on the metabolism of Douglas-fir trees. nih.gov Similar research designs incorporating this compound and other labeled agrochemicals could help to elucidate their specific effects on plant physiology and the surrounding ecosystem.
Furthermore, the kinetic isotope effect (KIE), where the replacement of an atom with its heavier isotope can alter reaction rates, is a fundamental tool in mechanistic studies. unam.mx Comparing the reactivity of this compound with its non-deuterated counterpart, as well as with other isotopically labeled dithiocarbamates, can provide detailed information about the reaction mechanisms of this class of compounds. This knowledge is not only of academic interest but can also be applied to the design of more effective and selective fungicides.
Q & A
Basic Research Questions
Q. How is Nabam-d4 Hexahydrate synthesized and characterized to ensure isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ²H, and ¹³C) to confirm deuterium substitution ratios and isotopic purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify chemical identity and exclude non-deuterated byproducts. Thermal stability should be assessed via thermogravimetric analysis (TGA) to confirm hexahydrate integrity .
Q. What standardized enzymatic assays utilize this compound as a substrate, and how are reaction conditions optimized?
- Methodological Answer : this compound is commonly employed in phosphatase or dehydrogenase assays. To optimize conditions:
Conduct pH-dependent activity profiling (pH 5.0–9.0) using buffers like Tris-HCl or phosphate.
Determine kinetic parameters (Km, Vmax) via Michaelis-Menten plots under varying substrate concentrations (0.1–10 mM).
Validate assay specificity using enzyme inhibitors (e.g., sodium orthovanadate for phosphatases) and negative controls (heat-inactivated enzymes). Data should be normalized to non-deuterated controls to quantify isotopic effects .
Q. How should researchers handle this compound to minimize isotopic contamination in experimental workflows?
- Methodological Answer : Use dedicated glassware and storage containers to prevent cross-contamination. Pre-rinse equipment with deuterated solvents (e.g., D₂O). Monitor humidity levels during handling, as hygroscopic properties may alter hydration states. Regular isotopic purity checks via NMR are recommended, especially after long-term storage .
Advanced Research Questions
Q. How can deuterium isotope effects (DIEs) of this compound be quantified in enzymatic reaction mechanisms?
- Methodological Answer :
Perform parallel kinetic assays using Nabam-d4 and non-deuterated Nabam under identical conditions.
Calculate the isotope effect ratio (kH/kD) for rate constants. A ratio >1 indicates a primary DIE, suggesting bond cleavage at the deuterated site is rate-limiting.
Use computational modeling (e.g., density functional theory, DFT) to correlate experimental DIEs with transition-state structures. Validate models using kinetic isotope effect (KIE) databases .
Q. What strategies resolve discrepancies in kinetic data when comparing this compound with its non-deuterated analog?
- Methodological Answer :
Identify confounding variables (e.g., buffer composition, temperature fluctuations) via factorial experimental design.
Apply statistical tools (ANOVA, Tukey’s HSD test) to isolate isotopic effects from experimental noise.
Replicate assays across independent labs to confirm reproducibility. Contradictory results may arise from solvent isotope effects or enzyme-specific deuterium sensitivity, necessitating mechanistic studies (e.g., stopped-flow spectroscopy) .
Q. How can this compound be integrated into multi-step catalytic cycles while accounting for deuterium leaching?
- Methodological Answer :
Monitor deuterium retention using LC-MS at each catalytic step.
Employ scavengers (e.g., deuterated thiols) to minimize proton-deuterium exchange.
Design reaction pathways with low-energy deuterium transfer barriers, guided by computational chemistry (e.g., molecular dynamics simulations). Report deuterium loss percentages in supplementary data to contextualize mechanistic insights .
Methodological Considerations for Data Presentation
- Data Tables : Include raw kinetic data (e.g., reaction rates, isotopic ratios) alongside processed results (normalized activity, error margins). Use ANOVA tables for multi-variable comparisons .
- Figures : Plot dose-response curves for enzyme inhibition studies, highlighting deuterium-specific trends. Annotate NMR spectra with peak assignments for deuterium incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
